![molecular formula C38H26O4 B14497823 1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one) CAS No. 63556-92-3](/img/structure/B14497823.png)
1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one) is a complex organic compound with a unique structure that includes a phenylene group, carbonyl groups, and fluorene moieties.
Preparation Methods
The synthesis of 1,1’-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1,4-phenylenebis(carbonyl chloride) with 9H-fluorene-6,3-diyl diethanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1,1’-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
1,1’-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one) has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its photophysical properties, making it relevant in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology: Research has explored the compound’s potential as a fluorescent probe for biological imaging due to its unique fluorescence characteristics.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.
Mechanism of Action
The mechanism of action of 1,1’-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one) involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to proteins or enzymes, altering their activity and leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
1,1’-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one) can be compared with similar compounds such as:
1,4-Diacetylbenzene: This compound shares the phenylene and carbonyl groups but lacks the fluorene moieties, making it less complex and with different reactivity.
Properties
CAS No. |
63556-92-3 |
|---|---|
Molecular Formula |
C38H26O4 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
1-[6-[4-(6-acetyl-9H-fluorene-3-carbonyl)benzoyl]-9H-fluoren-3-yl]ethanone |
InChI |
InChI=1S/C38H26O4/c1-21(39)25-7-9-27-15-29-11-13-31(19-35(29)33(27)17-25)37(41)23-3-5-24(6-4-23)38(42)32-14-12-30-16-28-10-8-26(22(2)40)18-34(28)36(30)20-32/h3-14,17-20H,15-16H2,1-2H3 |
InChI Key |
AVYIKPXITUGFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(CC3=C2C=C(C=C3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC6=C(CC7=C6C=C(C=C7)C(=O)C)C=C5)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



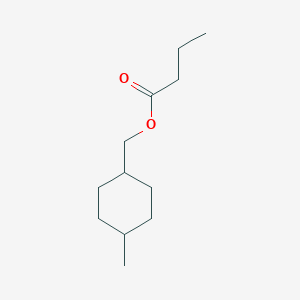

![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)
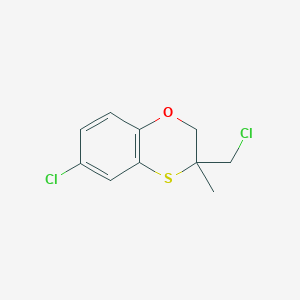
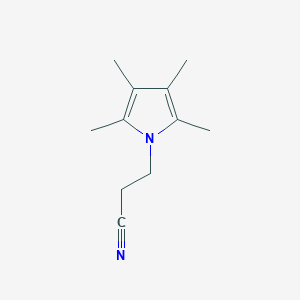
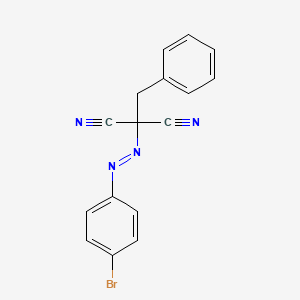


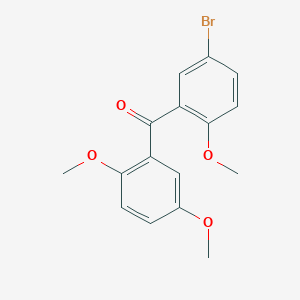
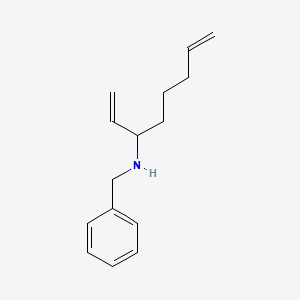
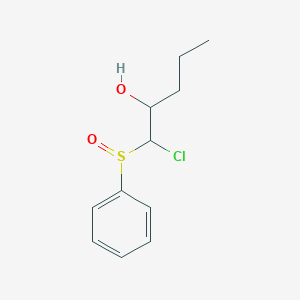
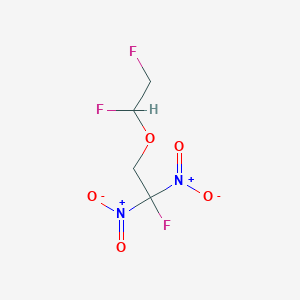
![5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione](/img/structure/B14497810.png)
